molecular formula C17H18O4 B11842110 Ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate CAS No. 7495-48-9

Ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate

Cat. No.: B11842110
CAS No.: 7495-48-9
M. Wt: 286.32 g/mol
InChI Key: VPLAPZOVFJSEAB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate typically involves the esterification of 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality and reduces the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, which can have different physical and chemical properties compared to the parent compound .

Mechanism of Action

The mechanism of action of Ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act by inhibiting enzymes involved in the inflammatory response, thereby reducing pain and inflammation. The methoxy group on the naphthalene ring enhances its binding affinity to the target enzymes, leading to increased potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate is unique due to its specific structural features, including the combination of an ethyl ester group, a 4-oxobutanoate moiety, and a 6-methoxynaphthalen-2-yl group.

Biological Activity

Ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide an overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound features a naphthalene ring substituted with a methoxy group, which contributes to its biological properties. The compound can be represented as follows:

C15H14O3\text{C}_{15}\text{H}_{14}\text{O}_3

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. For instance, it has been shown to exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus (MRSA)8 - 16
Enterococcus faecium (VRE)>128
Escherichia coli16
Bacillus subtilis4 - 8

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that this compound inhibited the proliferation of HCT116 human colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase. The results are summarized in Table 2.

Cell Line IC50 (μM) Mechanism
HCT11620Apoptosis induction
MCF7 (Breast Cancer)15Cell cycle arrest (G1 phase)

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Antibiotics evaluated the antimicrobial efficacy of various derivatives of naphthalene compounds, including this compound. Results indicated that this compound significantly reduced biofilm formation in MRSA strains, suggesting potential applications in treating chronic infections caused by biofilm-forming bacteria .
  • Anticancer Research : Another research article focused on the anticancer properties of naphthalene derivatives found that this compound effectively inhibited tumor growth in xenograft models. The study highlighted its ability to modulate key signaling pathways involved in cancer progression, further supporting its potential as a therapeutic agent .

Properties

CAS No.

7495-48-9

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate

InChI

InChI=1S/C17H18O4/c1-3-21-17(19)9-8-16(18)14-5-4-13-11-15(20-2)7-6-12(13)10-14/h4-7,10-11H,3,8-9H2,1-2H3

InChI Key

VPLAPZOVFJSEAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC

Origin of Product

United States

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